

Application Notes and Protocols for the Characterization of 4-Methylbenzhydrol

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Compound of Interest

Compound Name: 4-Methylbenzhydrol

Cat. No.: B042549

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **4-Methylbenzhydrol** (CAS No. 1517-63-1), a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients.^{[1][2]} The following sections detail the physicochemical properties, analytical data, and standardized protocols for the analysis of this compound.

Physicochemical and Safety Data

4-Methylbenzhydrol is a white to off-white crystalline solid.^{[2][3]} It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.^[2]

Table 1: Physicochemical Properties of **4-Methylbenzhydrol**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ O	--INVALID-LINK--
Molecular Weight	198.26 g/mol	--INVALID-LINK--
Melting Point	50-54 °C	--INVALID-LINK--
Boiling Point	~295.6 °C (estimate)	--INVALID-LINK--
IUPAC Name	(4-methylphenyl) (phenyl)methanol	--INVALID-LINK--

Safety Information: **4-Methylbenzhydrol** is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.^[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Analytical Characterization Data

The following tables summarize the key analytical data for the structural elucidation and purity assessment of **4-Methylbenzhydrol**.

Table 2: ¹H NMR Spectral Data of **4-Methylbenzhydrol** (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.38 - 7.20	m	9H	Aromatic protons
5.75	s	1H	CH-OH
2.34	s	3H	-CH ₃
2.10 (variable)	s (broad)	1H	-OH

Data sourced from ChemicalBook and PubChem.^{[4][5]}

Table 3: ¹³C NMR Spectral Data of **4-Methylbenzhydrol** (CDCl₃)

Chemical Shift (ppm)	Assignment
144.0	Aromatic C (quaternary)
141.1	Aromatic C (quaternary)
137.2	Aromatic C (quaternary)
129.2	Aromatic CH
128.5	Aromatic CH
127.5	Aromatic CH
126.5	Aromatic CH
76.1	CH-OH
21.2	-CH ₃

Data sourced from ChemicalBook.[\[6\]](#)

Table 4: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2920-2850	Medium	C-H stretch (aliphatic, -CH ₃)
1600, 1490, 1450	Medium-Weak	C=C stretch (aromatic)
1200-1000	Strong	C-O stretch (alcohol)
820	Strong	C-H bend (para-substituted aromatic)

Interpretation based on typical IR absorption ranges and spectra available on PubChem.[\[4\]](#)

Table 5: Mass Spectrometry (GC-MS) Fragmentation Data

m/z	Relative Intensity	Assignment
198	Moderate	$[M]^+$ (Molecular ion)
183	Moderate	$[M - CH_3]^+$
165	Moderate	$[M - CH_3 - H_2O]^+$
119	High	$[C_9H_7]^+$
105	Base Peak	$[C_7H_5O]^+$ or $[C_8H_9]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)

Data sourced from PubChem.[\[4\]](#)

Experimental Protocols

The following are detailed protocols for the analytical characterization of **4-Methylbenzhydrol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring 1H and ^{13}C NMR spectra of **4-Methylbenzhydrol**.

Materials:

- **4-Methylbenzhydrol** sample
- Deuterated chloroform ($CDCl_3$) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes and vials
- NMR spectrometer (e.g., 400 MHz)

Protocol:

- Sample Preparation:

1. Weigh approximately 10-20 mg of **4-Methylbenzhydrol** into a clean, dry vial.
2. Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
3. Gently swirl or vortex the vial until the sample is completely dissolved.
4. Transfer the solution to a 5 mm NMR tube.

- Instrument Setup and Data Acquisition:
 1. Insert the NMR tube into the spectrometer.
 2. Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 3. Shim the magnetic field to obtain optimal resolution.
- 4. For ^1H NMR:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- 5. For ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

- Data Processing:
 1. Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 2. Phase the spectra and perform baseline correction.
 3. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 triplet to 77.16 ppm.

4. Integrate the peaks in the ^1H spectrum.
5. Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a KBr pellet for obtaining the IR spectrum of solid **4-Methylbenzhydrol**.

Materials:

- **4-Methylbenzhydrol** sample
- Infrared (IR) grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press and die set
- FTIR spectrometer

Protocol:

- Sample Preparation (KBr Pellet):
 1. Place a small amount (1-2 mg) of **4-Methylbenzhydrol** into a clean, dry agate mortar.
 2. Add approximately 100-200 mg of dry IR-grade KBr to the mortar.
 3. Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.[7][8]
 4. Transfer a portion of the powder into the die set of the pellet press.
 5. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.[8]
- Data Acquisition:

1. Place the KBr pellet in the sample holder of the FTIR spectrometer.
2. Acquire a background spectrum of the empty sample compartment.
3. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

- Data Analysis:
 1. Identify and label the major absorption peaks in the spectrum.
 2. Assign the peaks to the corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a standard method for the GC-MS analysis of **4-Methylbenzhydrol**.

Materials:

- **4-Methylbenzhydrol** sample
- Dichloromethane (DCM) or other suitable volatile solvent, HPLC grade
- GC vials with caps
- GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Protocol:

- Sample Preparation:
 1. Prepare a stock solution of **4-Methylbenzhydrol** in DCM at a concentration of approximately 1 mg/mL.
 2. Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's linear range (e.g., 1-10 µg/mL).
 3. Transfer the final solution to a GC vial.
- Instrumental Analysis:

1. GC Conditions:

- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 20:1
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute
 - Ramp: 15 °C/min to 280 °C
 - Hold at 280 °C for 5 minutes

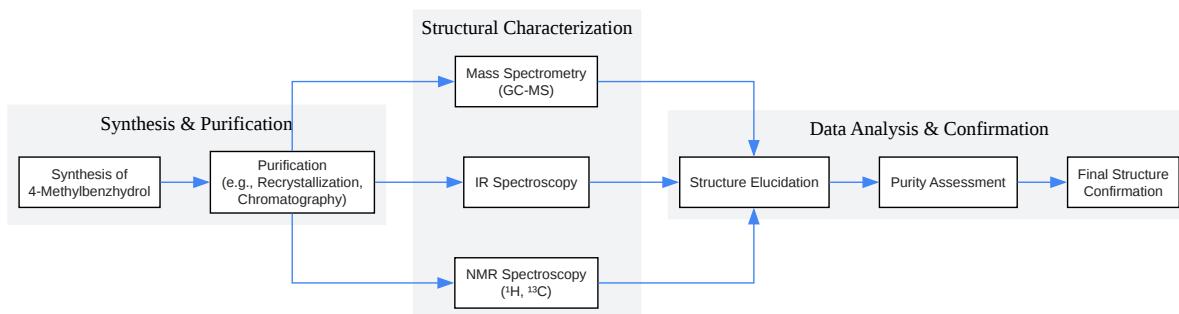
2. MS Conditions:

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Impact (EI) at 70 eV
- Scan Range: 40-400 m/z

- Data Analysis:
 1. Identify the peak corresponding to **4-Methylbenzhydrol** in the total ion chromatogram (TIC).
 2. Extract the mass spectrum for this peak.
 3. Identify the molecular ion peak and major fragment ions.
 4. Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

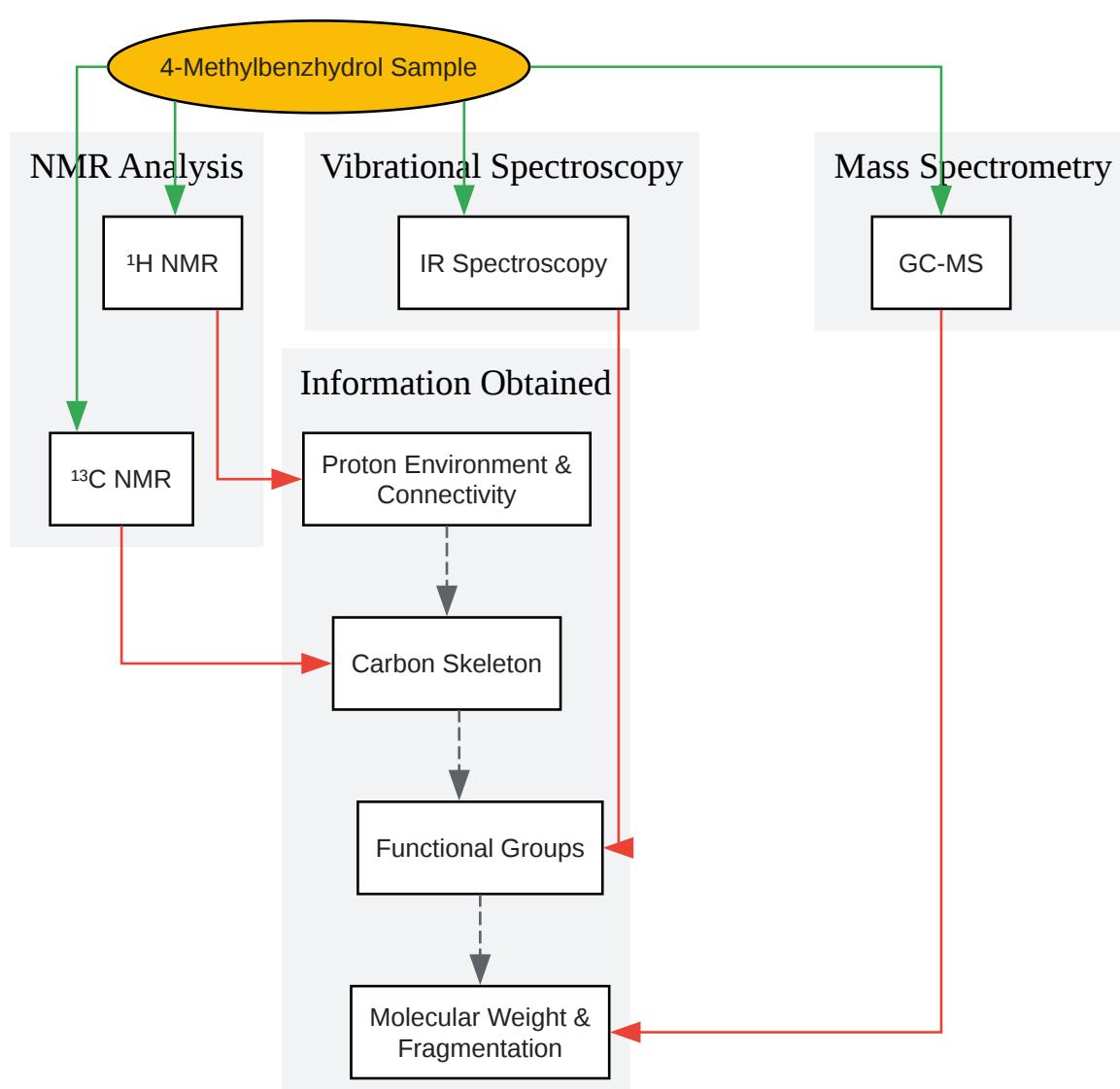
Visualizations

The following diagrams illustrate the general workflow for the characterization of **4-Methylbenzhydrol**.



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Caption: Overall workflow for the synthesis and characterization of **4-Methylbenzhydrol**.



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